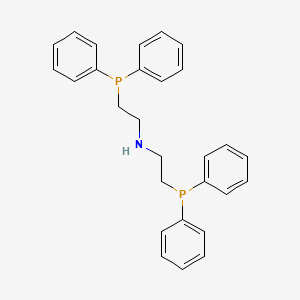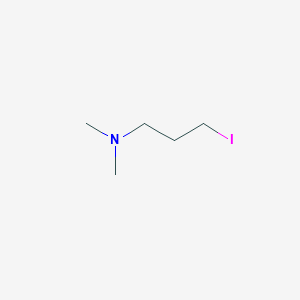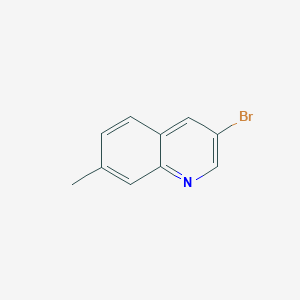
3-Bromo-7-methylquinoline
説明
3-Bromo-7-methylquinoline is a chemical compound with the molecular formula C10H8BrN .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of a bromine and a methyl group on the quinoline ring results in the formation of 3-Bromo-7-methylquinoline.Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitution reactions . The functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-7-methylquinoline include a melting point of 76-78 °C and a boiling point of 294.4±20.0 °C (Predicted). It has a density of 1.488±0.06 g/cm3 (Predicted) and a pKa of 3.03±0.25 (Predicted) .科学的研究の応用
Synthesis of Quinoline Derivatives : Research has explored the synthesis of various quinoline derivatives, including those involving 3-Bromo-7-methylquinoline. A study by Şahin et al. (2008) investigated the bromination reaction of 1,2,3,4-tetrahydroquinoline and described one-pot synthesis methods for creating tribromoquinoline and dibromotetrahydroquinoline derivatives, essential in medicinal chemistry (Şahin et al., 2008).
Anticancer Activity Evaluation : A study by Kubica et al. (2018) focused on synthesizing new derivatives of 7-amino-4-methylquinolin-2(1H)-one for potential anticancer activity. The novel compounds exhibited selective activity against cancer cells, indicating the potential of quinoline derivatives in cancer treatment (Kubica et al., 2018).
Anti-Angiogenic Effects : The antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated in a study by Mabeta et al. (2009). These compounds were found to reduce endothelial cell numbers and inhibit neovessel growth, showing promise in controlling angiogenesis, a critical factor in cancer progression (Mabeta et al., 2009).
Synthesis of Schiff Bases for Biological Applications : Siddappa and Mayana (2014) reported the preparation of Schiff base ligands using 5-bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and their metal complexes, which were characterized and evaluated for antibacterial, antifungal, and antioxidant activities (Siddappa & Mayana, 2014).
Study of Photophysical Behavior : The phosphorescence emission and excitation spectra of 3-methylquinoline and 3-bromoquinoline were studied by Márquez et al. (1992). This research contributes to understanding the photophysical properties of quinolines, which is important in the development of fluorescence-based sensors and probes (Márquez et al., 1992).
Synthesis of Quinoline-Based Probes : Geddes et al. (2001) produced three fluorescent probes by the quaternisation of 6-methylquinoline with various agents, including 3-bromo-1-propanol. These probes, sensitive to chloride ions, have applications in determining chloride levels in biological systems (Geddes et al., 2001).
将来の方向性
Quinoline and its derivatives have been the focus of many research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the development of more efficient synthesis methods, exploration of new functionalizations, and investigation of their biological and pharmaceutical activities .
作用機序
Target of Action
3-Bromo-7-methylquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . .
Mode of Action
The mode of action of quinoline derivatives is often associated with their ability to interact with DNA. Some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
特性
IUPAC Name |
3-bromo-7-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZXIQQLEOYMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312301 | |
| Record name | 3-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylquinoline | |
CAS RN |
66438-79-7 | |
| Record name | 3-Bromo-7-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66438-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




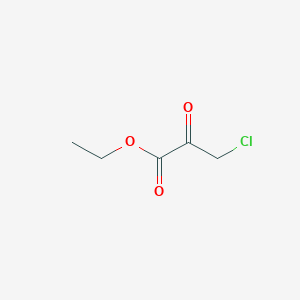
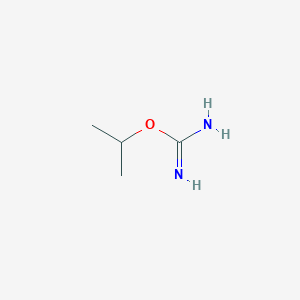
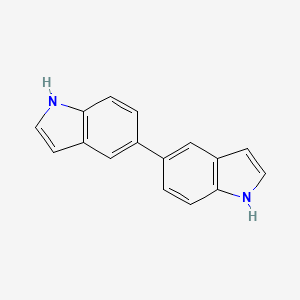

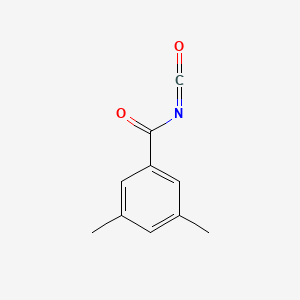

![11h-Indeno[1,2-b]quinolin-11-ol](/img/structure/B3192890.png)



